2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide
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Overview
Description
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core, substituted with a chlorophenyl group and an acetamide moiety, making it a subject of study in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the acetamide side chain. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Scientific Research Applications
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide has several scientific research applications:
Chemistry: The compound is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylheptan-2-yl)acetamide: shares similarities with other pyridazinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H26ClN3O2 |
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Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C20H26ClN3O2/c1-14(2)7-6-8-15(3)22-19(25)13-24-20(26)12-11-18(23-24)16-9-4-5-10-17(16)21/h4-5,9-12,14-15H,6-8,13H2,1-3H3,(H,22,25) |
InChI Key |
CGIVLCHVMUMJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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